iHAP1 (improved Heterocyclic Activators of Protein Phosphatase 2A 1) is a synthetic small molecule analogue of perphenazine (PPZ), designed as a potent activator of Protein Phosphatase 2A (PP2A). [, ] PP2A is a serine/threonine phosphatase family with tumor-suppressing activity, often suppressed in cancer due to inhibition of subunit assembly into active enzyme complexes. [] iHAP1 aims to restore PP2A activity for cancer treatment, overcoming the movement disorders associated with PPZ by lacking dopamine D2 receptor (DRD2) inhibitory activity. []
iHAP1 is a small molecule that has gained attention for its dual role as an inhibitor of tubulin polymerization and an allosteric activator of protein phosphatase 2A (PP2A). Originally developed as a derivative of perphenazine, iHAP1 has been shown to selectively stabilize specific PP2A-B56 complexes, which are implicated in various cellular processes, including cell cycle regulation and apoptosis. Its potential therapeutic applications primarily target cancer treatment, particularly in T-cell acute lymphoblastic leukemia (T-ALL) and other malignancies.
iHAP1 is classified as a phenothiazine derivative, specifically a 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine compound. It is synthesized from perphenazine, which serves as the parent compound. The chemical structure of iHAP1 enables it to interact with the PP2A complex and disrupt microtubule dynamics, making it a candidate for further research in oncology.
The synthesis of iHAP1 involves modifications to the perphenazine scaffold to enhance its specificity and reduce off-target effects. The development process includes:
The molecular structure of iHAP1 is characterized by:
Property | Value |
---|---|
Chemical Formula | C₁₈H₁₇ClN₂OS |
Molecular Weight | 348.86 g/mol |
Solubility | ~0.33 mg/ml in DMF:PBS |
iHAP1 participates in several key reactions within cellular contexts:
The IC50 value for tubulin polymerization inhibition is reported at approximately 0.87 µM, indicating its potency as a microtubule-targeting agent.
The mechanism through which iHAP1 exerts its effects involves:
Studies have shown that treatment with iHAP1 results in significant mitotic arrest characterized by monopolar spindle formation, underscoring its role as a microtubule poison and highlighting its potential as an anticancer agent.
iHAP1 exhibits several notable physical and chemical properties:
iHAP1 has several scientific applications:
iHAP1 (improved Heterocyclic Activator of Protein Phosphatase 2A 1) was initially characterized as a selective allosteric modulator of specific Protein Phosphatase 2A (Protein Phosphatase 2A) holoenzymes. Early studies posited that iHAP1 binds the scaffolding subunit PPP2R1A (Protein Phosphatase 2A Aα), promoting conformational changes that facilitate recruitment of the regulatory subunit PPP2R5E (B56ε) and the catalytic subunit PPP2CA. This assembly was reported to generate a functionally active heterotrimeric complex (PPP2R1A-PPP2R5E-PPP2CA) with enhanced phosphatase activity toward mitotic substrates [2] [9]. Unlike its predecessor perphenazine, iHAP1 was designed to eliminate dopamine receptor D2 binding, thereby avoiding neurotoxicity while purportedly retaining selective Protein Phosphatase 2A activation [4] [9].
The proposed mechanism emphasized subunit specificity. Biochemical assays in initial publications suggested iHAP1 activated Protein Phosphatase 2A-B56ε complexes 10-fold more potently than perphenazine, with negligible effects on other regulatory subunits (e.g., B55α or B56α). This contrasted with SMAP compounds (e.g., DT-061), which were claimed to stabilize B55α-containing holoenzymes [6] [7]. The purported specificity was mechanistically linked to dephosphorylation of the oncogenic transcription factor MYBL2 at Ser241, inducing prometaphase arrest in leukemia cells [2] [9].
Initial validation of iHAP1’s mechanism relied heavily on cellular co-immunoprecipitation and size-exclusion chromatography. Morita et al. (2020) reported increased co-precipitation of PPP2R5E with the Protein Phosphatase 2A core dimer (PPP2R1A-PPP2CA) in iHAP1-treated cells, suggesting compound-driven holoenzyme stabilization. Mass spectrometry analyses of Protein Phosphatase 2A immunoprecipitates further indicated enrichment of PPP2R5E but not other B subunits [2] [9]. Functional validation included:
Table 1: Initial Claims of iHAP1-Induced Protein Phosphatase 2A Complex Stabilization
Assay Type | Reported Outcome | Purported Mechanism |
---|---|---|
Co-Immunoprecipitation | Increased PPP2R5E binding to Protein Phosphatase 2A core | Holoenzyme stabilization |
Phosphoproteomics | Reduced MYBL2 Ser241 phosphorylation | Substrate-specific dephosphorylation |
CRISPR Knockout | Resistance upon PPP2R5E/PPP2CA/PPP2R1A deletion | Target complex essential for activity |
Contradictory evidence emerged from rigorous biophysical studies challenging iHAP1’s direct interaction with Protein Phosphatase 2A subunits. Vit et al. (2022) conducted Isothermal Titration Calorimetry and Nuclear Magnetic Resonance experiments probing binding between iHAP1 and PPP2R1A. Key findings included:
Methodological critiques highlighted limitations in initial validation:
Table 2: Methodological Comparison of iHAP1 Binding Studies
Technique | Initial Claims | Contradictory Evidence | Technical Limitations |
---|---|---|---|
Isothermal Titration Calorimetry | Not performed/reported | No binding observed for iHAP1-PPP2R1A [1] | Requires high protein solubility |
Nuclear Magnetic Resonance | Inferred from cellular assays | No chemical shift perturbations [1] | Low sensitivity for weak interactions |
Mass Photometry | Not applied | No holoenzyme stabilization by DT-061 [1] | Limited to high-affinity complexes |
CAS No.:
CAS No.: 19444-84-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.: 1349245-31-3
CAS No.: